molecular formula C21H22N2O5S2 B11551453 (5E)-3-{[(2-methoxyphenyl)amino]methyl}-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

(5E)-3-{[(2-methoxyphenyl)amino]methyl}-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B11551453
M. Wt: 446.5 g/mol
InChI Key: DNSTXFIRGMXICW-WOJGMQOQSA-N
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Description

(5E)-3-{[(2-METHOXYPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, methoxyphenyl, and trimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-{[(2-METHOXYPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then reacted with thioglycolic acid under reflux conditions to yield the final thiazolidinone product.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The use of catalysts and solvents that can be easily recycled is also considered to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-{[(2-METHOXYPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted thiazolidinones.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, (5E)-3-{[(2-METHOXYPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.

Medicine

The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for the treatment of diseases such as cancer and bacterial infections.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in the field of material science.

Mechanism of Action

The mechanism of action of (5E)-3-{[(2-METHOXYPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved include the inhibition of enzyme activity and the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring structure but differ in their substituents.

    Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups but different core structures.

    Trimethoxyphenyl derivatives: Compounds with similar trimethoxyphenyl groups but different core structures.

Uniqueness

What sets (5E)-3-{[(2-METHOXYPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE apart is its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions

Properties

Molecular Formula

C21H22N2O5S2

Molecular Weight

446.5 g/mol

IUPAC Name

(5E)-3-[(2-methoxyanilino)methyl]-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H22N2O5S2/c1-25-15-8-6-5-7-14(15)22-12-23-20(24)18(30-21(23)29)11-13-9-16(26-2)19(28-4)17(10-13)27-3/h5-11,22H,12H2,1-4H3/b18-11+

InChI Key

DNSTXFIRGMXICW-WOJGMQOQSA-N

Isomeric SMILES

COC1=CC=CC=C1NCN2C(=O)/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S

Canonical SMILES

COC1=CC=CC=C1NCN2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S

Origin of Product

United States

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